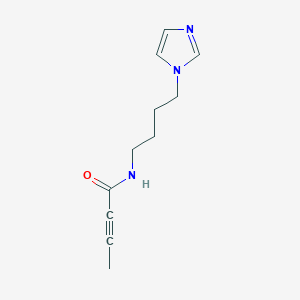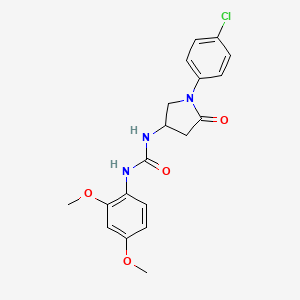
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea, also known as CDU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CDU is a potent inhibitor of several enzymes and has been shown to have anticancer, antiviral, and antifungal properties.
Scientific Research Applications
Electron Transfer and Chemical Properties
- Electron Transfer in Hydrogen-Bonded Systems : A study explored the electron transfer mechanisms across hydrogen bonds in urea-substituted vinyl ruthenium and osmium complexes. The research demonstrated that the ureapyrimidinedione hydrogen-bonding motif does not support electron transfer, as neither hydrogen-bonding functionality contributes to the occupied frontier levels, highlighting the complex's stability and electron transfer properties in nonpolar solvents and electrolyte solutions (Pichlmaier et al., 2009).
Materials Science and Optics
- Nonlinear Optical Properties : Research into chalcone derivatives, including structures similar to the query compound, revealed significant electro-optic properties. These derivatives demonstrate potential applications in nonlinear optics due to their high second and third harmonic generation values, suggesting their suitability for optoelectronic device fabrication (Shkir et al., 2018).
Pharmacological Applications
- Anticancer Agents : A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Certain compounds demonstrated significant inhibitory effects, comparable to the control sorafenib, indicating their potential as anticancer agents and BRAF inhibitors (Feng et al., 2020).
Chemical Synthesis and Characterization
- Crystal Structure of Insecticides : The crystal structure of chlorfluazuron, an insecticide with a urea component, was analyzed, providing insights into its molecular geometry and interactions. This study contributes to understanding the physical properties and potential applications of urea-containing compounds in pest control (Cho et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition by Urea Derivatives : The inhibition effect of triazinyl urea derivatives on mild steel corrosion in acidic solutions was evaluated. These compounds demonstrated efficient corrosion inhibition capabilities, suggesting their potential application in protecting metal surfaces against corrosion (Mistry et al., 2011).
properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-26-15-7-8-16(17(10-15)27-2)22-19(25)21-13-9-18(24)23(11-13)14-5-3-12(20)4-6-14/h3-8,10,13H,9,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSILROZYJQLKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2842749.png)
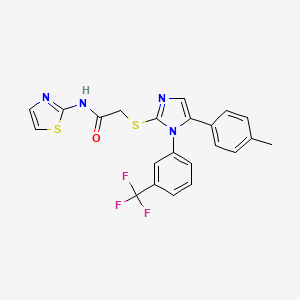
![1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2842751.png)
![[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2842754.png)
![4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2842755.png)
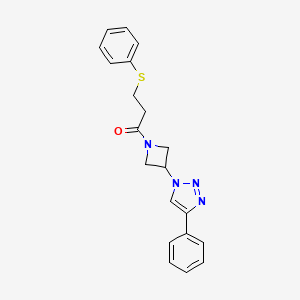

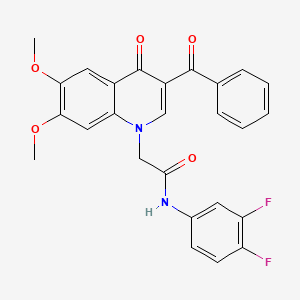
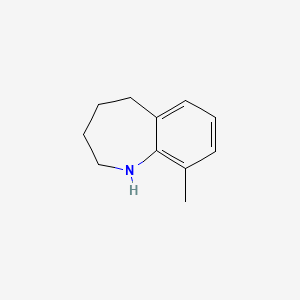
![3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2842762.png)

![N-(3-(tert-butyl)isoxazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2842767.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2842768.png)
